molecular formula C12H15BrO2 B8340023 2-(4-Bromo-3,5-dimethyl-phenyl)-[1,3]dioxane

2-(4-Bromo-3,5-dimethyl-phenyl)-[1,3]dioxane

Cat. No. B8340023
M. Wt: 271.15 g/mol
InChI Key: UMVUIYZJOJGMLD-UHFFFAOYSA-N
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Patent
US08039644B2

Procedure details

A solution of 4-bromo-3,5-dimethyl-benzaldehyde (8.15 g, 38.25 mmol), p-toluenesulfonic acid (50 mg) and 1,3-propanediol (9.5 mL) in toluene (100 mL) is heated to 110° C. for 3 h. The reaction flask is equipped with a Dean-Stark apparatus and heating is continued at 110° C. for 16 h. The reaction mixture is cooled to rt, washed with sat. aq. NaHCO3 and the solvent is removed in vacuo. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 2-(4-bromo-3,5-dimethyl-phenyl)-[1,3]dioxane (5.97 g) as a colourless oil.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH3:11].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:23](O)[CH2:24][CH2:25][OH:26]>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([CH:6]2[O:26][CH2:25][CH2:24][CH2:23][O:7]2)=[CH:8][C:9]=1[CH3:10]

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1C)C
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask is equipped with a Dean-Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
heating
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 9:1

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)C1OCCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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